N-Methylvaline

Description

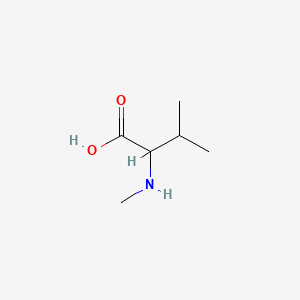

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-(methylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)5(7-3)6(8)9/h4-5,7H,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCRVYNORCOYQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20902870 | |

| Record name | NoName_3444 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2566-32-7, 2480-23-1 | |

| Record name | N-Methylvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-DL-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC89800 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-METHYL-DL-VALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNA7QS6JB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Biological Role & Pharmacological Utility of N-Methylvaline: A Technical Guide

Part 1: Executive Summary

N-Methylvaline (N-MeVal) is a non-proteinogenic amino acid that serves as a critical modulator of peptide pharmacokinetics and pharmacodynamics.[1] Unlike canonical amino acids, the methylation of the alpha-amino group in valine eliminates a hydrogen bond donor and introduces significant steric bulk. In nature, this modification is installed by Non-Ribosomal Peptide Synthetases (NRPS) to confer survival advantages to secondary metabolites, such as resistance to proteolytic degradation and enhanced membrane permeability.[2]

In modern drug development, N-MeVal is not merely a structural curiosity but a strategic tool.[1] It is the potency-driving engine behind Antibody-Drug Conjugate (ADC) payloads like Monomethyl Auristatin E (MMAE) and the structural lock that grants Cyclosporin A its oral bioavailability.[1] This guide dissects the biological mechanisms, biosynthetic origins, and synthetic integration of N-MeVal in therapeutic design.

Part 2: Chemical & Structural Biology[3]

The "Chameleon" Effect: Permeability & Solubility

The biological utility of N-MeVal stems from its ability to modulate the physicochemical properties of a peptide backbone.

-

H-Bond Donor Deletion: By replacing the amide proton (-NH) with a methyl group (-NCH3), N-MeVal removes a hydrogen bond donor.[1] This reduces the energy penalty for desolvation when the peptide enters a lipid bilayer, significantly enhancing passive membrane permeability .

-

Lipophilicity: The addition of a methyl group increases the logP (lipophilicity), facilitating interaction with hydrophobic pockets in target proteins (e.g., Tubulin).

Conformational Locking

N-methylation alters the cis/trans equilibrium of the peptide bond. While standard peptide bonds overwhelmingly favor the trans conformation to minimize steric clash, N-MeVal introduces steric hindrance in both isomers, often raising the population of the cis conformer.

-

Mechanism: The N-methyl group clashes with the side chain of the preceding residue (i-1) and its own side chain.[1]

-

Result: This pre-organizes the peptide into specific secondary structures (e.g., β-turns), reducing the entropy cost of binding to a receptor.

Part 3: Biosynthesis (The Natural Route)[1]

N-MeVal is synthesized in nature not by ribosomes, but by Non-Ribosomal Peptide Synthetases (NRPS) .[1] These are modular mega-enzymes that function like an assembly line.

The Methyltransferase (M) Domain

In an NRPS module, the incorporation of N-MeVal involves a specific Methyltransferase (M) domain inserted into the standard Adenylation-Thiolation-Condensation (A-T-C) logic.[1]

-

Adenylation (A): Selects L-Valine and activates it as an aminoacyl-AMP.[1]

-

Thiolation (T): Tethers the Valine to the enzyme via a phosphopantetheine arm.

-

Methylation (M): The M-domain uses S-Adenosylmethionine (SAM) to transfer a methyl group to the alpha-amino group of the tethered Valine before peptide bond formation.[1]

-

Condensation (C): The downstream C-domain catalyzes the amide bond formation between the growing chain and the now N-methylated Valine.

Visualization: NRPS Module Logic

Figure 1: Logic flow of an NRPS module incorporating N-Methylvaline. The M-domain acts on the thioester-bound amino acid prior to condensation.[1]

Part 4: Pharmacological Utility & Case Studies[4]

Case Study: Monomethyl Auristatin E (MMAE)

MMAE is a synthetic analog of the natural product Dolastatin 10.[3] It is the cytotoxic payload in FDA-approved ADCs like Brentuximab vedotin.[1]

-

Role of N-MeVal: MMAE contains an N-terminal N-methylvaline.[1] This residue is crucial for high-affinity binding to tubulin .[1]

-

Mechanism: MMAE binds to the "Vinca peptide site" on tubulin. The N-methyl group fits into a specific hydrophobic pocket, while the valine side chain anchors the molecule. This binding inhibits microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis.

Visualization: MMAE Mechanism of Action

Figure 2: Pathway of MMAE from ADC internalization to Tubulin binding and cell cycle arrest.[1]

Data Summary: N-MeVal Impact

The following table synthesizes data comparing canonical Valine peptides vs. N-Methylvaline analogs in terms of stability and permeability.

| Property | Canonical L-Valine Peptide | N-Methylvaline Analog | Mechanism of Improvement |

| Proteolytic Stability | Low (<30 min half-life in serum) | High (>4 hrs half-life) | Steric hindrance prevents protease access to the amide bond.[1] |

| Membrane Permeability | Low (Papp < 1 x 10⁻⁶ cm/s) | High (Papp > 5 x 10⁻⁶ cm/s) | Removal of H-bond donor reduces desolvation energy cost.[1] |

| Conformation | Flexible (Trans favored) | Rigid (Cis/Trans mix) | N-methylation restricts φ/ψ angles, locking active conformation.[1] |

| Potency (Tubulin) | Moderate (µM range) | Potent (nM/pM range) | Hydrophobic filling of the binding pocket (e.g., in Dolastatins).[1] |

Part 5: Synthetic Methodologies (Experimental Protocols)

Synthesizing peptides with N-MeVal is challenging due to the steric bulk of the N-methyl group, which hinders the coupling of the next amino acid.

Protocol: On-Resin N-Methylation (Reductive Amination)

This method allows for the site-specific installation of a methyl group on a resin-bound peptide.[1]

Reagents:

-

Solid Support: Rink Amide Resin (or similar).[1]

-

Solvents: DMF, DCM.

-

Reagents: o-Nitrobenzenesulfonyl chloride (o-NBS-Cl), Methanol (MeOH), Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD), 2-Mercaptoethanol, DBU.[1]

Step-by-Step Workflow:

-

Protection (Activation):

-

Methylation (Mitsunobu Conditions):

-

Deprotection:

-

Coupling the Next Residue (The Critical Step):

Visualization: Synthesis Workflow

Figure 3: Solid-Phase Peptide Synthesis (SPPS) workflow for site-specific N-methylation.

Part 6: References

-

BenchChem. (2025).[1][9] Application Notes and Protocols for N-Methylation of L-Valine. Retrieved from

-

ResearchGate. (2022).[1] Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Retrieved from

-

National Institutes of Health (NIH). (2025).[1] Monomethyl Auristatin E | PubChem CID 11542188.[3] Retrieved from

-

ACS Publications. (2023).[1] Synthesis and Evaluation of a Monomethyl Auristatin E Integrin αvβ6 Binding Peptide–Drug Conjugate. Retrieved from

-

Springer Nature. (2017).[1][8] Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Retrieved from

-

MDPI. (2022).[1] Nonribosomal Peptide Synthesis Definitely Working Out of the Rules. Retrieved from

Sources

- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 2. Ribosomal Synthesis of N-Methyl Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monomethylauristatin E | C39H67N5O7 | CID 11542188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 6. Nonribosomal peptide synthetases and their biotechnological potential in Penicillium rubens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

N-Methylvaline Peptide Bond Conformation: A Technical Guide to Structural Dynamics and Synthesis

Executive Summary

The incorporation of N-methylvaline (N-MeVal) into peptide backbones is a high-impact strategy in modern peptidomimetic drug design. By replacing the amide proton with a methyl group, researchers simultaneously eliminate a hydrogen bond donor and introduce significant steric bulk.[1] This modification fundamentally alters the thermodynamic landscape of the peptide bond, shifting the cis/trans equilibrium and enhancing metabolic stability and membrane permeability.

This guide provides a rigorous technical analysis of the N-MeVal residue, focusing on its conformational behavior, NMR characterization, and synthetic protocols.

Part 1: Thermodynamic and Structural Fundamentals

The Cis/Trans Equilibrium Shift

In standard secondary amide bonds, the trans isomer (

The N-Methyl Effect:

When the amide nitrogen is methylated, the steric difference between the cis and trans states diminishes. In the trans conformation, the N-methyl group clashes with the carbonyl oxygen of the preceding residue. In the cis conformation, the N-methyl group clashes with the

-

Standard Peptide: Trans population > 99.5%.[2]

-

N-Methyl Peptide: Cis population can range from 5% to >30%, and in specific sequence contexts (like N-MeVal), the cis form may even predominate.

Valine-Specific Sterics:

N-Methylvaline presents a unique challenge due to its

Visualization of Conformational Logic

Figure 1: Mechanistic impact of N-methylation on peptide structure and function. The interplay of sterics and electronics drives the macroscopic properties.

Part 2: Analytical Characterization (NMR)

Characterizing N-MeVal peptides requires distinguishing between cis and trans isomers, which often exchange slowly on the NMR timescale, resulting in two distinct sets of peaks.

The NOE Diagnostic Protocol

Nuclear Overhauser Effect (NOE) spectroscopy is the gold standard for assignment. The distance between protons differs significantly between isomers.

| Interaction | Trans Isomer ( | Cis Isomer ( | Diagnostic Value |

| Strong (2.2 – 2.5 Å) | Weak (> 3.5 Å) | Primary indicator of Trans | |

| Weak / None | Strong (2.0 – 2.5 Å) | Primary indicator of Cis | |

| Medium | Medium | Less diagnostic |

Experimental Workflow

-

Solvent Selection: Use DMSO-

or CD -

1D

H NMR: Check for peak doubling. If the ratio is unequal (e.g., 3:1), the major species is likely trans, but this must be confirmed via NOE. -

ROESY vs. NOESY: For mid-sized peptides (MW 500–1500), NOE signals may be near zero due to the tumbling regime (

). Always use ROESY (Rotating-frame Overhauser Effect Spectroscopy) to ensure positive cross-peaks.[1]

Figure 2: Decision tree for NMR-based assignment of N-methyl peptide bond geometry.

Part 3: Synthetic Protocols for N-Methylvaline

Coupling N-methylated amino acids is notoriously difficult due to steric hindrance at the nucleophilic amine.[3][4] Standard protocols (HBTU/DIEA) often fail, leading to deletion sequences.

The "Difficult Coupling" Protocol

The following protocol uses HATU (a more reactive uronium salt) and HOAt (an additive that speeds up activation and reduces racemization) to drive the reaction.

Reagents:

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole)[5]

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for highly racemization-prone residues.

Step-by-Step Procedure:

-

Resin Swelling: Swell resin in DMF for 30 mins.

-

Activation (Pre-activation is critical):

-

Dissolve Fmoc-N-MeVal-OH (4 eq) and HATU (3.9 eq) in minimum DMF.

-

Add HOAt (4 eq).

-

Add DIEA (8 eq).[4]

-

Allow to activate for exactly 2 minutes. (Do not exceed 5 mins to avoid guanidinium formation).

-

-

Coupling:

-

Monitoring: Standard Kaiser test (Ninhydrin) does not work on secondary amines (N-Me). Use the Chloranil Test or Bromophenol Blue test to check for unreacted secondary amines.

-

Capping: If the reaction is incomplete after double coupling, cap with Acetic Anhydride/Pyridine to prevent deletion sequences.

Bis-N-Methylated Junctions

Coupling an N-methyl amino acid onto an N-terminal N-methyl residue (e.g., Fmoc-Ala-OH + H-N(Me)Val-Resin) is the "hardest" case.

-

Solution: Use Triphosgene to generate the acid chloride of the incoming amino acid in situ, or use PyBroP with extended reaction times (12+ hours) at elevated temperatures (50°C), provided the stereocenter is stable.

Part 4: Functional Implications in Drug Design

The Permeability Paradox

N-methylation improves membrane permeability not just by increasing lipophilicity (logP), but by reducing the desolvation energy .

-

Mechanism: An amide proton forms strong H-bonds with water. To cross a lipid membrane, these bonds must be broken (energetic penalty). Methylation removes the proton, lowering this penalty.

-

Chameleonicity: N-MeVal peptides often adopt "chameleonic" properties—exposing polar groups in water and burying them in the lipid bilayer via intramolecular H-bonds (often stabilized by cis turns).

Metabolic Stability

N-methylation provides steric protection against proteases. The N-methyl group physically blocks the enzyme's active site from accessing the scissile bond. This is crucial for converting peptide hits into orally bioavailable leads.

References

-

Trzepałka, E., et al. (2004).[7] "Cis/trans conformational equilibrium across the N-methylphenylalanine peptide bond of arginine vasopressin analogs." Journal of Peptide Research.[5][7]

-

Chatterjee, J., et al. (2008).[4][8] "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research.

-

BenchChem. (2025).[3] "A Comparative Guide to NMR Spectroscopy for Conformational Analysis of N-methylated Peptides."

-

Ovadia, O., et al. (2011). "The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides." Molecular Pharmaceutics.

-

Teixidó, M., et al. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research.[5][7]

-

Dugave, C., & Demange, L. (2003). "Cis-trans isomerization of organic molecules and biomolecules: implications and applications." Chemical Reviews.

-

Peptide.com. "Solid Phase Peptide Synthesis With N-Methyl Amino Acids (Technical Bulletin 1177)."

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Cis/trans conformational equilibrium across the N-methylphenylalanine- N-methylphenylalanine peptide bond of arginine vasopressin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

N-Methylvaline molecular weight and formula

Topic: N-Methylvaline: Physicochemical Profiling and Peptidomimetic Utility Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Peptide Chemists, and Structural Biologists

Executive Summary

N-Methylvaline (N-Me-Val) is a non-proteinogenic amino acid that serves as a critical tool in modern peptidomimetic drug design. By replacing the amide proton with a methyl group, N-Me-Val introduces profound steric constraints and eliminates a hydrogen bond donor. This modification alters the local cis/trans isomerism equilibrium, enhances lipophilicity, and provides robust protection against proteolytic degradation. This guide details the physicochemical properties, synthetic integration strategies, and analytical validation of N-Me-Val in therapeutic peptides.

Part 1: The Physicochemical Core

N-Methylvaline (

Table 1: Physicochemical Specifications

| Property | Value / Description | Context for Drug Design |

| Molecular Formula | Fundamental composition.[1][2][3][4] | |

| Molecular Weight | 131.17 g/mol | +14.02 Da shift vs. Valine (117.15 g/mol ). |

| Monoisotopic Mass | 131.0946 Da | Critical for High-Res MS validation. |

| CAS Number | 2480-23-1 (L-isomer) | Sourcing and regulatory identification. |

| pKa (approx.) | Secondary amine is slightly more basic than primary amine of Val. | |

| LogP (Octanol/Water) | ~ -1.5 (Calculated) | Slightly higher lipophilicity than Val due to methyl group. |

| H-Bond Potential | Donor: 0 (in peptide bond)Acceptor: 1 | Key Feature: Inability to donate H-bond disrupts |

Part 2: Structural Mechanics & Pharmacodynamics

The introduction of N-Me-Val into a peptide sequence forces the backbone into specific geometries due to steric clash between the N-methyl group and the side chain (or preceding carbonyl).

The Cis/Trans Equilibrium Shift

Unlike standard peptide bonds, which overwhelmingly favor the trans (

-

Mechanism: The N-methyl group creates steric interference with the side chain of the preceding residue (

), destabilizing the trans form and populating the cis form. -

Result: This induces a "kink" or turn in the peptide backbone, often used to nucleate

-turns or cyclize peptides (e.g., Cyclosporin A).

Proteolytic Stability

N-methylation creates a steric shield around the scissile amide bond, preventing access by the catalytic triads of proteases (e.g., trypsin, chymotrypsin). This significantly extends the plasma half-life (

Figure 1: Mechanistic impact of N-methylation on peptide bond geometry and stability.

Part 3: Synthetic Methodologies

Incorporating N-Me-Val poses significant challenges in Solid Phase Peptide Synthesis (SPPS). The secondary amine is sterically hindered and less nucleophilic than a primary amine, making acylation of the N-Me-Val difficult. Conversely, acylation by N-Me-Val is relatively standard but prone to epimerization.

Protocol: Coupling TO N-Methylvaline (Difficult Step)

This step involves coupling the next amino acid onto the N-terminal N-Me-Val on the resin.

-

Challenge: The secondary amine is buried; standard HBTU/DIPEA protocols often fail or result in low yields.

-

Recommended Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[3]

-

Monitoring: The Kaiser Test is unreliable for secondary amines (often gives false negatives). Use the Chloranil Test or Bromophenol Blue .

Optimized SPPS Protocol:

-

Resin Swelling: Swell resin in DMF (30 min).

-

Deprotection: 20% Piperidine/DMF (

min). Wash -

Activation:

-

Amino Acid (4.0 eq)

-

HATU (3.9 eq) or COMU (3.9 eq)

-

HOAt (4.0 eq) - Critical additive for steric reduction.

-

DIPEA (8.0 eq)

-

Dissolve in minimal DMF to maximize concentration.

-

-

Coupling: Add activated mixture to resin. Shake for 2–4 hours (standard AA is 30-60 min).

-

Double coupling is highly recommended.

-

-

Capping: Acetyl anhydride/Pyridine to cap unreacted secondary amines.

Figure 2: SPPS workflow highlighting the critical activation and monitoring steps for N-methylated residues.

Part 4: Analytical Validation

Verifying the successful incorporation of N-Me-Val requires specific analytical checkpoints to distinguish it from Valine or failure sequences.

Nuclear Magnetic Resonance (NMR)

-

Diagnostic Signal: The N-methyl group appears as a distinct singlet in the proton NMR (

-NMR). -

Chemical Shift: Typically found between 2.7 – 3.1 ppm .[1]

-

Note: Due to cis/trans isomerism, you may see "rotameric splitting" where the N-Me signal appears as two unequal singlets (e.g., major trans / minor cis).

-

-

Alpha-Proton: The

-proton of N-Me-Val is often downfield shifted compared to Val due to the tertiary amide nature.

Mass Spectrometry (MS)

-

Mass Shift: Incorporation of N-Me-Val results in a mass increase of exactly 14.016 Da relative to Valine.[5]

-

Fragmentation (MS/MS):

-

Immonium Ion: A characteristic immonium ion peak at m/z 86 (vs. 72 for Val) is a strong indicator of N-Me-Val presence.

-

Sequence Ions:

-ions and

-

References

-

PubChem. (2025). N-Methyl-L-valine Compound Summary. National Library of Medicine. [Link]

-

Biron, E., et al. (2008).[6] Optimized selective N-methylation of peptides on solid support.[7] Journal of Peptide Science.[3] [Link]

-

Teixidó, M., et al. (2005).[6] Solid-phase synthesis of N-methyl amino acids.[7][8][9] Journal of Peptide Research.[6] [Link]

-

Chatterjee, J., et al. (2008).[6] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. [Link]

Sources

- 1. N-Methylaniline(100-61-8) 1H NMR [m.chemicalbook.com]

- 2. wernerlab.weebly.com [wernerlab.weebly.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. Structure-activity relationship and metabolic stability studies of backbone cyclization and N-methylation of melanocortin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. bachem.com [bachem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Synthesis of N-Methylated Amino Acids in Peptide Drug Design

Executive Summary: The Pharmacokinetic Pivot

N-methylation is not merely a structural modification; it is a strategic pivot in peptide drug discovery. By replacing the amide proton with a methyl group, researchers simultaneously dismantle a primary metabolic liability (proteolytic cleavage) and enforce conformational rigidity. This guide provides a rigorous, field-proven technical framework for synthesizing N-methylated amino acids (NMAAs), focusing on the transition from "hit" to "lead" through superior ADME properties.

Strategic Rationale

-

Metabolic Stability: N-methylation abolishes the H-bond donor capability of the amide bond, preventing the formation of the transition state required by many proteases (e.g., chymotrypsin).

-

Membrane Permeability: The "Chameleon Effect." N-methylation masks polar amide bonds, increasing lipophilicity and facilitating passive transport across the intestinal epithelium.

-

Conformational Locking: The steric clash of the N-methyl group restricts

and

Part 1: Strategic Decision Matrix

Before selecting a synthetic route, analyze the sequence context.[1] Not all methods are compatible with all side chains.[2][3]

Figure 1: Decision matrix for selecting the optimal N-methylation strategy based on scale and availability.

Part 2: The Gold Standard Protocol (Solid-Phase)

For most research applications (N-methyl scanning, library generation), the Miller-Scanlan-Kessler protocol is the superior choice. It adapts the Fukuyama sulfonamide strategy to solid phase, avoiding the over-methylation risks associated with direct alkylation and the incomplete conversion often seen in reductive amination on-resin.

Mechanism of Action[4][5]

-

Activation: The N-terminus is activated with o-nitrobenzenesulfonyl chloride (o-NBS-Cl). The electron-withdrawing sulfonamide acidifies the N-H proton (pKa ~11).

-

Alkylation: A hindered base (DBU) deprotonates the sulfonamide, allowing clean methylation by dimethyl sulfate (DMS) or methyl p-nitrobenzenesulfonate.

-

Deprotection: The o-NBS group is cleaved via nucleophilic aromatic substitution using

-mercaptoethanol and DBU.

Validated Protocol: The Kessler Optimization

Reference: Chatterjee, J., et al. (2008). Nat. Protoc.

Reagents Required:

-

o-NBS-Cl (4 eq)

-

2,4,6-Collidine (10 eq)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[4]

-

Dimethyl sulfate (DMS) (Caution: Highly Toxic)

-

-Mercaptoethanol (

Step-by-Step Workflow:

-

Sulfonylation (Protection):

-

Wash resin (Fmoc-deprotected) with DCM.

-

Add o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP.

-

Shake for 15 min. Repeat once to ensure 100% coverage.

-

QC Check: Kaiser test must be negative (no free amine).

-

-

N-Methylation (The Critical Step):

-

Add DBU (3 eq) in NMP (3 min pre-activation).

-

Add DMS (10 eq) in NMP.

-

Shake for 2-5 min. Do not exceed 10 min to prevent side reactions.

-

Wash resin thoroughly with NMP.

-

Repeat methylation step once.

-

-

Desulfonylation (Deprotection):

-

Add

-ME (10 eq) and DBU (5 eq) in NMP. -

Shake for 5 min.

-

Wash resin.

-

Repeat this step 2 times.

-

QC Check: Chloranil test (for secondary amines) should be positive (blue/green beads).

-

Figure 2: The Kessler-Optimized Miller/Scanlan workflow for site-selective on-resin methylation.

Part 3: Coupling Challenges & Solutions

Synthesizing the N-methylated residue is only half the battle. Coupling the next amino acid onto the steric bulk of an N-methylated amine is notoriously difficult.

The "Difficult Coupling" Hierarchy

-

Standard: AA -> AA (Easy)

-

Hindered: AA -> N-Me-AA (Hard)

-

Impossible: N-Me-AA -> N-Me-AA (Very Hard - requires specialized conditions)

Recommended Coupling Systems

| Scenario | Reagent System | Base | Rationale |

| Standard N-Me Coupling | HATU / HOAt | DIPEA | The gold standard. The aza-benzotriazole (HOAt) accelerates reaction rates by 10-100x over HOBt. |

| Racemization Prone | COMU / Oxyma | Collidine | COMU shows lower racemization rates than HATU.[5] Collidine (TMP) is a weaker, bulkier base that minimizes proton abstraction from the |

| N-Me to N-Me | PyAOP or Triphosgene | DIPEA | PyAOP (phosphonium salt) is superior for extremely hindered junctions. Triphosgene forms an acid chloride in situ (highly reactive). |

Critical Insight: When coupling onto an N-methylated residue, always double-couple. Use 5 eq of AA, 5 eq of HATU, and 10 eq of DIPEA for 2 hours, then repeat.

Part 4: Troubleshooting & Pitfalls

Diketopiperazine (DKP) Formation

The most common failure mode occurs after deprotecting the Fmoc group of the second residue attached to an N-methyl amino acid. The N-methyl group induces a cis-amide bond conformation, bringing the N-terminal amine into proximity with the C-terminal ester linkage to the resin.

-

Symptom: Loss of peptide chain (low yield) and isolation of cyclic dipeptide byproduct.

-

Solution: Use Trityl (Trt) linkers or 2-Chlorotrityl chloride resin . The steric bulk of the trityl linker prevents the back-biting attack required for DKP formation.

Racemization

N-methylated amino acids are highly prone to racemization during activation because the N-methyl group increases the acidity of the

-

Solution: Switch from DIPEA to 2,4,6-Collidine during the activation step of the N-methylated AA.

References

-

Miller, S. C., & Scanlan, T. S. (1997).[6] Site-selective N-methylation of peptides on solid support.[3][4][6][7][8][9] Journal of the American Chemical Society, 119(9), 2301–2302. Link

-

Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008).[6] N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331–1342.[6] Link

-

Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2-and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. Link

-

El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Coste, J., Frérot, E., & Jouin, P. (1999). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 64(26), 9475-9486.[10] Link

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bachem.com [bachem.com]

- 6. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 7. scispace.com [scispace.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

N-Methylvaline: Stereochemical Control, Synthesis, and Analytical Resolution

A Technical Guide for Drug Development Scientists

Executive Summary

N-Methylvaline (N-Me-Val) represents a critical structural motif in peptidomimetic drug design. By replacing the amide proton with a methyl group, it eliminates a hydrogen bond donor, increases lipophilicity, and introduces steric bulk that drastically alters the conformational landscape of the peptide backbone.

This guide addresses the three primary challenges associated with N-Me-Val:

-

Stereochemical Dynamics: The equilibrium between cis and trans amide rotamers, which complicates NMR analysis.

-

Synthetic Integrity: Preventing racemization of the

-carbon during N-methylation and subsequent peptide coupling. -

Analytical Resolution: Differentiating enantiomers and rotamers using self-validating protocols (Marfey’s Method).

Structural Fundamentals & Stereochemical Dynamics

Unlike standard amino acids, N-Methylvaline exhibits a complex stereochemical profile due to the interplay between the fixed chirality at the

The "N-Methyl Effect" and Rotameric Equilibrium

In standard peptides, the amide bond overwhelmingly prefers the trans (Z) conformation (

This lowers the energy barrier between cis and trans isomers, leading to a measurable population of the cis (E) rotamer in solution.

-

Trans (Z) Rotamer: Generally favored, but the population difference is reduced.

-

Cis (E) Rotamer: Can reach populations of 10–30% depending on solvent polarity and adjacent residues.

Implication for NMR: Researchers often misinterpret the doubled peaks in

Visualization of Stereodynamics

Figure 1: Transformation of L-Valine to N-Me-L-Valine and the subsequent equilibrium between cis/trans amide rotamers.[1]

Synthetic Routes & Stereocontrol

Synthesis of N-Me-Val is prone to racemization via the formation of oxazolonium ions (oxazolium-5-oxides). The N-methyl group stabilizes this intermediate, facilitating the loss of chirality at the

Recommended Protocol: Reductive Amination (High Fidelity)

The reductive amination of N-protected valine (or valine esters) using formaldehyde and a mild reducing agent is the industry standard for minimizing racemization.

Reagents:

-

Substrate: H-Val-OMe (Valine methyl ester)

-

Aldehyde source: Aqueous Formaldehyde (37%) or Paraformaldehyde

-

Reductant: Sodium Cyanoborohydride (

) or Sodium Triacetoxyborohydride (STAB) -

Solvent: Methanol (MeOH) with 1% Acetic Acid (AcOH)

Step-by-Step Protocol:

-

Dissolution: Dissolve H-Val-OMe•HCl (10 mmol) in MeOH (30 mL). Add AcOH (0.5 mL) to adjust pH to ~5–6.

-

Imine Formation: Add aqueous formaldehyde (15 mmol, 1.5 eq) dropwise. Stir for 15 minutes at

. -

Reduction: Add

(12 mmol, 1.2 eq) in portions over 20 minutes. Caution: Vent HCN gas if using acid/cyanide; perform in a fume hood. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Quench: Concentrate in vacuo, redissolve in EtOAc, and wash with saturated

. -

Validation: Check for completion by TLC. The product (secondary amine) will react with Ninhydrin but may show a different color/intensity than the primary amine.

Peptide Coupling Challenges

Coupling to or from N-Me-Val is difficult due to steric hindrance.

-

Coupling Reagents: Standard EDC/HOBt often fails. Use HATU , PyBroP , or COMU .

-

Racemization Risk: High during the activation of the carboxyl group of N-Me-Val.

-

Mitigation: Use HOAt as an additive to accelerate coupling and reduce the lifetime of the activated ester, thereby minimizing racemization.

Table 1: Coupling Reagent Performance for N-Methyl Amino Acids

| Reagent | Efficiency | Racemization Risk | Mechanism Note |

| HBTU/HOBt | Low | Moderate | Often fails for N-Me-Val due to steric bulk. |

| HATU/HOAt | High | Low | The 7-azabenzotriazole moiety accelerates reaction via neighbor group effect. |

| PyBroP | Very High | Low | Specifically developed for N-methylated residues; activates via phosphonium salt. |

| DIC/Oxyma | High | Very Low | Excellent modern alternative; safer than benzotriazoles (explosive risk). |

Analytical Characterization: Marfey’s Method[2][3][4]

Standard chiral HPLC requires expensive columns and extensive method development. Marfey’s Method is the superior, self-validating protocol for N-Me-Val analysis. It derivatizes the amino acid with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide), converting enantiomers (L/D) into diastereomers (L-L and L-D) that separate easily on a standard achiral C18 column.

The Principle

FDAA reacts with the secondary amine of N-Me-Val.

-

L-N-Me-Val + L-FDAA

L-L Diastereomer -

D-N-Me-Val + L-FDAA

L-D Diastereomer

Due to intramolecular hydrogen bonding, the L-D diastereomer is more hydrophobic and elutes later than the L-L diastereomer on Reverse Phase (RP) HPLC.

Detailed Protocol

Reagents:

Workflow:

-

Sample Prep: Place 50

L of sample (50 mM amino acid or hydrolysate) in a vial. -

Derivatization: Add 100

L of 1% FDAA solution and 20 -

Incubation: Heat at 40°C for 1 hour . (Note: N-methyl amino acids react slower than primary amines; do not shorten this time).

-

Quench: Cool to RT and add 20

L of 2M HCl to stop the reaction. -

Dilution: Dilute with 200

L of 50% Acetonitrile/Water. -

Analysis: Inject 10

L onto a standard C18 HPLC column (e.g., Agilent Zorbax Eclipse).-

Mobile Phase A: Water + 0.1% TFA

-

Mobile Phase B: Acetonitrile + 0.1% TFA

-

Gradient: 10% to 60% B over 40 minutes.

-

Detection: UV at 340 nm .[2]

-

Analytical Logic Diagram

Figure 2: Analytical workflow for determining the enantiomeric purity of N-Methylvaline using Marfey's Reagent.

Biological Significance & Drug Design

Metabolic Stability

N-methylation blocks the activity of peptidases that require a free NH group for substrate recognition. Incorporating N-Me-Val into a peptide sequence often drastically increases the plasma half-life (

Membrane Permeability

By removing the hydrogen bond donor (NH), N-methylation lowers the desolvation energy required for the peptide to enter the lipid bilayer. This is a key strategy for converting cell-impermeable peptides into orally bioavailable drugs.

Case Study: Cyclosporine A

Cyclosporine A is the archetypal N-methylated peptide drug. It contains seven N-methylated residues, including N-Me-Val.

-

Role of N-Me-Val: It enforces a specific conformation that allows the molecule to bind Cyclophilin.

-

Synthesis Insight: The biosynthesis involves an S-adenosylmethionine (SAM) dependent N-methyltransferase. In chemical synthesis, the sequential coupling of these sterically hindered residues requires the "PyBroP" or "HATU" protocols described above to avoid deletion sequences.

References

-

Coupling N-Methylated Amino Acids (PyBroP/PyCloP): Coste, J., et al.[3] "Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application."[3] Journal of Organic Chemistry. [Link]

-

Racemization Mechanisms in Peptide Synthesis: Benoiton, N. L. "N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields." Canadian Journal of Chemistry. [Link]

-

Cyclosporine Structure & Significance: National Center for Biotechnology Information. "PubChem Compound Summary for CID 5284373, Cyclosporin A." [Link]

-

Marfey's Method for Amino Acid Analysis: Bhushan, R., et al.[4][5] "C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products." Journal of Natural Products. [Link]

Sources

- 1. researchmgt.monash.edu [researchmgt.monash.edu]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

An In-depth Technical Guide to the Solubility of N-Methylvaline in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Methylvaline in Modern Drug Discovery

N-Methylvaline, a derivative of the essential amino acid L-valine, is a critical building block in contemporary peptide and medicinal chemistry. The strategic addition of a methyl group to the alpha-amino group of valine imparts unique physicochemical properties that are highly sought after in drug design. This modification can significantly enhance a peptide's metabolic stability by shielding it from enzymatic degradation, improve its membrane permeability, and modulate its conformational flexibility, thereby influencing its binding affinity and selectivity for biological targets. As the pharmaceutical industry increasingly explores peptide-based therapeutics and other complex synthetic molecules, a thorough understanding of the solubility of N-methylated amino acids like N-Methylvaline in a variety of solvents is paramount for successful synthesis, purification, formulation, and delivery.

This in-depth technical guide provides a comprehensive overview of the solubility of N-Methylvaline. It consolidates available quantitative and qualitative data, explores the underlying theoretical principles governing its solubility, and offers practical, field-proven methodologies for solubility determination. This guide is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize N-Methylvaline in their research and development endeavors.

Theoretical Framework: Understanding the Solubility of N-Methylvaline

The solubility of N-Methylvaline is governed by a complex interplay of its molecular structure and the properties of the solvent. As a Senior Application Scientist, it is crucial to not just present data, but to explain the causality behind the observed solubility behavior.

The Zwitterionic Nature and Impact of N-Methylation

Like its parent amino acid, N-Methylvaline can exist as a zwitterion, possessing both a positively charged amino group and a negatively charged carboxyl group. However, the presence of the N-methyl group introduces several key differences:

-

Reduced Hydrogen Bonding Capability: The methylation of the amino group removes one of the N-H protons, reducing its capacity to act as a hydrogen bond donor. This can decrease its interaction with protic solvents that are strong hydrogen bond donors.

-

Increased Lipophilicity: The addition of the methyl group increases the nonpolar surface area of the molecule, thereby enhancing its lipophilicity (hydrophobicity). This generally leads to improved solubility in less polar organic solvents compared to its parent amino acid, L-valine.

-

Disruption of Crystal Lattice: The methyl group can disrupt the crystal lattice packing of the solid-state amino acid, potentially leading to a lower lattice energy. A lower lattice energy generally translates to higher solubility, as less energy is required to break the solid-state interactions.

A theoretical study utilizing density functional theory (DFT) supports the notion that N-methylation can increase the aqueous solubility of amino acids, including valine. The study suggests that mono-N-methylation leads to a more negative Gibbs free energy of solvation (ΔGsolv), indicating a more favorable interaction with water molecules. This is attributed to an increase in the molecule's polarizability and dipole moment upon N-methylation.

Solvent Properties Influencing Solubility

The choice of solvent is critical in any process involving N-Methylvaline. The following solvent properties are key determinants of its solubility:

-

Polarity: Solvents with a polarity that matches that of N-Methylvaline will generally be more effective at dissolving it. Due to its zwitterionic character and the presence of both polar (carboxyl and amino groups) and nonpolar (isopropyl and methyl groups) regions, N-Methylvaline exhibits amphiphilic character.

-

Hydrogen Bonding Capacity: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial. While N-Methylvaline's hydrogen bond donating capacity is reduced, its carboxyl group can still act as a hydrogen bond acceptor. Protic solvents like water and alcohols can interact favorably with these sites.

-

Dielectric Constant: A solvent with a high dielectric constant can effectively screen the electrostatic interactions between the positive and negative charges of the zwitterionic N-Methylvaline, facilitating its dissolution.

Quantitative and Qualitative Solubility Data of N-Methylvaline and Related Compounds

Precise quantitative solubility data for N-Methyl-L-valine in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, by combining supplier information, data for closely related compounds, and the solubility of its parent amino acid, we can construct a useful solubility profile.

Table 1: Solubility Data of N-Methylvaline and Related Compounds

| Compound | Solvent | Temperature (°C) | Solubility | Molar Solubility (mol/L) | Qualitative Description |

| N-Methyl-L-valine | Water | Not Specified | 100 mg/mL (requires sonication) | ~0.762 M | Highly Soluble |

| N-Methyl-DL-valine HCl | Dimethyl Sulfoxide (DMSO) | Not Specified | 125 mg/mL | ~0.745 M | Highly Soluble |

| N,N-Dimethyl-L-valine | Dimethylformamide (DMF) | Not Specified | ~10 mg/mL | ~0.069 M | Soluble |

| Ethanol | Not Specified | ~10 mg/mL | ~0.069 M | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~5 mg/mL | ~0.034 M | Soluble | |

| Methanol | Not Specified | - | - | Slightly Soluble | |

| L-Valine (for comparison) | Water | 25 | 88.5 g/L | ~0.755 M | Soluble |

| Ethanol | 25 | - | - | Almost Insoluble | |

| Acetone | 25 | - | - | Almost Insoluble | |

| Ether | 25 | - | - | Almost Insoluble | |

| Methanol | 25 | - | - | Slightly Soluble |

Note: The data for N-Methyl-L-valine in water and N-Methyl-DL-valine HCl in DMSO are from chemical supplier technical data sheets and may represent values for creating stock solutions rather than thermodynamic equilibrium solubility. The data for N,N-Dimethyl-L-valine is also from supplier information and is approximate. The solubility of L-valine is provided for comparative purposes.

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is considered the gold standard for determining the equilibrium solubility of a solid in a liquid.

Principle

A supersaturated solution of the compound of interest is prepared by adding an excess amount of the solid to the solvent. The mixture is then agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached. After equilibration, the undissolved solid is separated, and the concentration of the solute in the clear supernatant is determined by a suitable analytical method.

Step-by-Step Methodology

-

Preparation of the Sample: Add an excess amount of crystalline N-Methylvaline to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of excess solid is crucial to ensure that the solution is saturated.

-

Equilibration: Place the sealed container in a constant temperature shaker bath. Agitate the mixture at a controlled temperature (e.g., 25 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. To separate the solid from the liquid phase, centrifugation or filtration can be used. It is critical to perform this step at the same temperature as the equilibration to avoid any temperature-induced changes in solubility.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the sample gravimetrically or volumetrically with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of N-Methylvaline in the diluted sample using a validated analytical technique. Common methods include:

-

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

Gas Chromatography (GC) after appropriate derivatization.

-

Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.

-

Diagram of the Isothermal Shake-Flask Workflow

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Logical Relationships in Solubility Determination

The following diagram illustrates the logical flow and key considerations in a typical solubility study.

Caption: Logical flow for a comprehensive solubility study.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the solubility of N-Methylvaline, a compound of increasing importance in drug development. While quantitative data in organic solvents remains limited, the available information on its high aqueous solubility, coupled with theoretical insights and comparative data for its parent amino acid, L-valine, offers a strong foundation for researchers. The provided experimental protocol for the isothermal shake-flask method serves as a robust framework for generating precise and reliable solubility data in-house.

As the use of N-methylated amino acids continues to expand, it is anticipated that more comprehensive experimental solubility studies will be published. Future work should focus on systematically determining the solubility of N-Methylvaline in a broader range of pharmaceutically relevant solvents at various temperatures. Such data will be invaluable for optimizing reaction conditions, developing efficient purification strategies, and designing stable and effective formulations for the next generation of peptide-based therapeutics.

References

-

Dutta, A., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(43), 10734-10743. [Link]

-

PubChem. (n.d.). L-Valine. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

-

Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Open Access Dissertations. Paper 159. [Link]

Technical Guide: N-Methylvaline Biosynthetic Pathways & Engineering

Content Type: Technical Whitepaper Audience: Researchers, Metabolic Engineers, and Drug Development Scientists Focus: Enzymatic mechanisms, experimental protocols, and metabolic engineering strategies.

Executive Summary

N-Methylvaline (N-Me-Val) is a non-proteinogenic amino acid critical to the pharmaceutical industry. Its incorporation into peptide therapeutics (e.g., Cyclosporine, Enniatin, Actinomycin) confers two vital drug-like properties: proteolytic resistance (by masking the peptide bond) and membrane permeability (by reducing hydrogen bond donors).

Unlike canonical amino acids, N-Me-Val is rarely synthesized as a free cytosolic intermediate in nature. Instead, it is predominantly generated in situ on Non-Ribosomal Peptide Synthetase (NRPS) assembly lines. This guide dissects the two primary routes for N-Me-Val synthesis: the natural NRPS-tethered pathway and the synthetic reductive methylamination pathway , providing actionable protocols for their characterization and engineering.

The Natural Pathway: NRPS-Tethered Biosynthesis

In fungi and bacteria, N-methylation of valine is a cis-acting modification. It does not occur on the free amino acid pool but rather on the thioester-bound valine intermediate attached to the Peptidyl Carrier Protein (PCP) domain of an NRPS module.

The C-A-MT-T Module Architecture

The core machinery is a specific NRPS module containing an inserted Methyltransferase (MT) domain. The domain organization typically follows the order: Condensation (C)

Mechanism of Action:

-

Activation: The A-domain selects L-Valine and activates it as Valyl-AMP.

-

Loading: The activated Valine is transferred to the phosphopantetheine arm of the T-domain (PCP), forming a thioester.

-

Methylation: The embedded MT domain recruits S-Adenosylmethionine (SAM).[1] It catalyzes the nucleophilic attack of the Valine

-amino group onto the SAM methyl group, releasing S-Adenosylhomocysteine (SAH). -

Condensation: The downstream C-domain accepts the N-methylated valine for peptide bond formation.

Visualization: NRPS Module Logic

The following diagram illustrates the domain architecture and catalytic flow within Enniatin Synthetase (Esyn1), the archetypal system for N-Me-Val incorporation.

Figure 1: Catalytic cycle of an N-methylating NRPS module. The MT domain acts on the PCP-tethered substrate.

The Engineered Pathway: Reductive Methylamination

For industrial production of free N-methylvaline (as a chiral building block), the NRPS pathway is inefficient due to its complexity. Metabolic engineers utilize a "bypass" route derived from bacterial imine reductases or engineered amino acid dehydrogenases.

Mechanism: -Keto Acid Reductive Amination

This pathway hijacks the valine biosynthetic precursor,

Reaction Stoichiometry:

Visualization: Metabolic Engineering Strategy

This diagram depicts the diversion of flux from the branched-chain amino acid (BCAA) pathway toward N-methylation.

Figure 2: Metabolic diversion of

Experimental Protocols

Protocol A: In Vitro Methyltransferase Activity Assay ( H-SAM)

Objective: Quantify the kinetic parameters (

Reagents:

-

Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 4 mM MgCl

, 1 mM DTT. -

Substrate: Valyl-S-PCP (requires pre-loading PCP with Valine using Sfp phosphopantetheinyl transferase) or free Valine (if testing engineered enzymes).

-

Cofactor: [methyl-

H]-S-Adenosylmethionine (specific activity ~10-15 Ci/mmol).

Workflow:

-

Reaction Mix: Combine 100 nM enzyme, saturating substrate (e.g., 500

M), and 10 -

Incubation: Incubate at 30°C for 10–30 minutes.

-

Quenching: Stop reaction by adding 100

L of 10% Trichloroacetic acid (TCA). -

Precipitation/Wash:

-

For Protein-bound product (NRPS): The TCA precipitates the PCP-protein. Filter through glass fiber filters. Wash 3x with cold 5% TCA to remove unreacted SAM.

-

For Free Acid (Engineered): Use cation-exchange chromatography (Dowex 50W) columns to capture amino acids; wash away SAM; elute N-Me-Val with NH

OH.

-

-

Detection: Transfer filter/eluate to scintillation fluid and count (LSC).

Protocol B: Colorimetric Enzyme-Coupled Assay (High-Throughput)

Objective: Non-radioactive screening of MTase activity by detecting the byproduct SAH.

Mechanism:

Workflow:

-

Master Mix: Prepare buffer containing 0.5 U/mL MTAN (SAH Nucleosidase), 0.5 U/mL Adenine Deaminase, 0.5 U/mL Xanthine Oxidase, 1 U/mL Peroxidase, and color reagent (e.g., 4-aminoantipyrine + phenol).

-

Initiation: Add purified MT domain/enzyme and Valine substrate.

-

Measurement: Monitor Absorbance at 505 nm continuously in a plate reader.

-

Validation: Use an SAH standard curve to convert

Abs/min to

Critical Quality Attributes & Troubleshooting

| Attribute | Requirement | Common Failure Mode | Solution |

| Enzyme Stability | MT domains are unstable when excised from NRPS. | Loss of activity after 2 hrs. | Co-express with the adjacent A-domain (A-MT didomain) or use 10% glycerol. |

| SAM/SAH Ratio | SAH is a potent competitive inhibitor ( | Reaction linearity lost <5 mins. | Add SAH Nucleosidase (MTAN) to scavenge SAH during the assay. |

| Substrate Specificity | NRPS MT domains require tethered substrate. | No activity on free Valine. | Ensure Valine is loaded onto a holo-PCP domain before adding the MT enzyme. |

| Chirality | N-Me-L-Val vs N-Me-D-Val. | Racemization during synthesis. | Use Chiral HPLC (e.g., Crownpak CR(+)) to verify enantiopurity. |

References

-

Velkov, T., et al. (2011). "Characterization of the N-methyltransferase activities of the multifunctional polypeptide cyclosporin synthetase." Chemistry & Biology, 18(4), 463-475.

-

Bill, S.J., et al. (2021). "Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum." Microorganisms, 9(4), 819.

-

Glinski, M., et al. (2012). "Revisiting the enniatins: a review of their isolation, biosynthesis, structure determination, and biological activities."[2] Analytical and Bioanalytical Chemistry, 405(1), 3-17.

-

Dorgan, K.M., et al. (2006). "An enzyme-coupled continuous spectrophotometric assay for S-adenosylmethionine-dependent methyltransferases." Analytical Biochemistry, 350(2), 249-255.

-

Muthuirulan, P., et al. (2024). "Characterization of a methyltransferase for iterative N-methylation at the leucinostatin termini." Nature Communications, 15, 5321.

Sources

The Methylated Shift: A Technical Chronicle of N-Methylvaline's Discovery

Executive Summary

N-Methylvaline (N-MeVal) represents a pivotal deviation in the history of peptide chemistry. Unlike the standard twenty proteinogenic amino acids, N-MeVal lacks an amide proton, a structural anomaly that confers exceptional metabolic stability and membrane permeability to the peptides containing it. This guide reconstructs the historical isolation of N-MeVal, tracing its discovery from the "Golden Age of Antibiotics" in the 1940s to its structural verification. By analyzing the degradation studies of Enniatins and Actinomycins , we reveal how early chemists identified this non-canonical residue and how its discovery laid the groundwork for modern peptidomimetic drug design.

The Dawn of Peptide Antibiotics (1940–1947)

The discovery of N-Methylvaline is inextricably linked to the race for novel antibiotics following the success of penicillin. Two major classes of peptide antibiotics emerged during this period, both of which relied on N-methylation for their biological activity.

The Actinomycin Breakthrough

In 1940, Selman Waksman and H. Boyd Woodruff isolated Actinomycin from Streptomyces antibioticus. While highly toxic, it was a potent antibiotic. The structural elucidation, led by Hans Brockmann in the 1950s, revealed a complex chromopeptide containing a phenoxazinone ring linked to two pentapeptide lactones. These lactones contained "unusual" amino acids, including sarcosine (N-methylglycine) and, crucially, N-methylvaline [1].

The Enniatin Isolation

Simultaneously, in Zurich, Plattner and Nager (1947) were investigating "wilting agents" produced by Fusarium fungi. They isolated Enniatin A and Enniatin B . It was the structural breakdown of Enniatin B that provided the most definitive early isolation of pure N-methyl-L-valine [2].

Structural Elucidation: The Degradation Protocol

The identification of N-Methylvaline required breaking the robust cyclic depsipeptide backbone of Enniatin B. Plattner and Nager employed a rigorous degradation strategy that is a model of classical structural determination.

The Hydrolysis Workflow

The researchers utilized two distinct hydrolysis conditions to deconstruct the molecule and deduce the connectivity of its subunits.

| Method | Reagent | Conditions | Product Identified | Inference |

| Acid Hydrolysis | 6N HCl | 110°C, Sealed Tube, 24h | N-Methyl-L-Valine + D-Hydroxyisovaleric acid | The molecule consists of amino and hydroxy acid building blocks. |

| Mild Alkaline Hydrolysis | Ba(OH)₂ | Room Temp, 48h | D-Hydroxyisovaleryl-N-methylvaline (Dipeptide) | The hydroxy acid is acylated to the nitrogen of the valine (ester linkage intact). |

Isolation and Identification

Following acid hydrolysis, the lipophilic nature of the N-methyl group allowed for a unique separation strategy. Unlike standard amino acids, N-MeVal exhibited distinct solubility and retention factors (Rf) on paper chromatograms.

Key Analytical Observation: Using the Consden, Gordon, and Martin method of paper chromatography (a cutting-edge technique in the 1940s), the hydrolysate showed a spot that did not match Valine. The spot turned purple-blue with ninhydrin but, unlike primary amines, the color development was slower and the hue distinct, characteristic of secondary amines [3].

Visualization of the Discovery Logic

Figure 1: The degradation logic used by Plattner and Nager (1947) to isolate N-Methylvaline from Enniatin B.

Chemical Verification: The "Proof by Synthesis"

In the pre-NMR era, structural proposals required synthetic verification. To prove the isolated compound was indeed N-methylvaline, chemists had to synthesize an authentic standard for comparison.

The Fischer-Lipschitz Protocol

The standard method for synthesizing N-methyl amino acids at the time was adapted from Emil Fischer's work on sulfonamides. Direct methylation of valine with methyl iodide leads to over-methylation (betaines). Therefore, a protection-activation strategy was required.

Synthetic Steps:

-

Protection: L-Valine is reacted with p-toluenesulfonyl chloride (tosyl chloride) to form Tos-Val-OH .

-

Methylation: The sulfonamide proton is acidic. Treatment with methyl iodide (CH₃I) in an alkaline solution effects mono-methylation to yield Tos-N-MeVal-OH .

-

Deprotection: Harsh acid hydrolysis (HBr/AcOH) or reduction (Na/NH₃) removes the tosyl group, yielding pure N-Methyl-L-Valine .

Validation:

The synthesized standard was co-chromatographed with the natural hydrolysate. The matching Rf values and identical specific rotation

Biosynthetic Origins: Nature's Methylation Machinery

While early chemists used harsh acids to isolate N-MeVal, nature employs a more elegant enzymatic approach. The discovery of Non-Ribosomal Peptide Synthetases (NRPS) clarified how N-MeVal is incorporated into peptides like Actinomycin and Enniatin.

The Methyltransferase (MT) Domain

Unlike ribosomal protein synthesis, where methylation is a post-translational modification, NRPS enzymes methylate the amino acid during chain elongation.

-

Adenylation (A): L-Valine is activated as an aminoacyl-AMP.

-

Thiolation (T): The valine is transferred to the phosphopantetheine arm of the T-domain.

-

N-Methylation (MT): An integrated Methyltransferase domain uses S-Adenosylmethionine (SAM) to transfer a methyl group to the amino nitrogen of the thioester-bound valine.

-

Condensation (C): The N-methylated valine is then coupled to the growing peptide chain.

Pathway Visualization

Figure 2: The enzymatic logic of N-Methylvaline formation within the Enniatin Synthetase NRPS complex.

Modern Implications: From Artifact to Asset

The historical discovery of N-Methylvaline has profound implications for modern drug development. The "N-methylation scan" is now a standard medicinal chemistry tactic.

Physicochemical Impact

Replacing a standard amino acid with N-Methylvaline alters the peptide's properties in predictable ways, a direct result of the chemistry identified in 1947.

| Property | Effect of N-Methylation | Mechanism |

| Proteolytic Stability | High Increase | The N-Me group sterically hinders proteases and removes the H-bond required for cleavage. |

| Membrane Permeability | Increase | Removal of the amide NH (H-bond donor) lowers the desolvation energy required to enter the lipid bilayer. |

| Conformation | Rigidification | Favors cis-peptide bonds and restricts backbone torsion angles ( |

Case Study: Cyclosporine

The ultimate validation of N-Methylvaline's utility is Cyclosporine A , an immunosuppressant containing seven N-methylated residues.[1] Its oral bioavailability—a rarity for large peptides—is directly attributed to the principles of N-methylation discovered in the early studies of Actinomycin and Enniatin [4].

References

-

Waksman, S. A., & Woodruff, H. B. (1940). Bacteriostatic and bactericidal substances produced by a soil actinomyces. Proceedings of the Society for Experimental Biology and Medicine. Link

-

Plattner, P. A., Nager, U., & Boller, A. (1947).[2] Wilting agents and antibiotics.[2][3] VII. Isolation of Enniatin A and B. Experientia.[2] Link

-

Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis.[1][4][5] VII. Studies on the enantiomeric purity of N-methylamino acids prepared by various procedures. Canadian Journal of Chemistry. Link

-

Giangaspero, A., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Revisiting the enniatins: a review of their isolation, biosynthesis, structure determination, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Advanced Purification Protocols for N-Methylvaline Containing Peptides

Overcoming Hydrophobicity and Rotameric Heterogeneity

Abstract

The incorporation of N-methylated amino acids, particularly N-Methylvaline (N-MeVal), is a critical strategy in modern peptide therapeutics to enhance metabolic stability, membrane permeability, and oral bioavailability (e.g., Cyclosporine A).[1] However, the purification of these peptides presents unique challenges: extreme hydrophobicity leading to aggregation, and complex chromatograms characterized by peak splitting due to slow cis/trans isomerism of the N-methylated amide bond. This guide provides a validated, high-temperature RP-HPLC workflow and an orthogonal Supercritical Fluid Chromatography (SFC) protocol designed to resolve these specific issues, ensuring high purity and recovery.

Technical Background: The N-Methylvaline Challenge

To purify N-MeVal peptides effectively, one must understand the underlying physical chemistry that differentiates them from standard peptides.

1.1 The Rotameric Trap (Cis/Trans Isomerization)

In standard peptides, the amide bond predominantly adopts the trans conformation (ratio >99:1) due to steric favorability. However, N-methylation replaces the amide proton with a methyl group.[2] This modification:

-

Removes the Hydrogen Bond Donor: Eliminating the stabilization of the secondary structure.

-

Increases Steric Bulk: Especially with Valine (beta-branched), the N-methyl group clashes with the side chain.

-

Lowers the Energy Barrier: The energy difference between cis and trans isomers decreases, leading to significant populations of both conformers (rotamers) in solution.

The Chromatographic Consequence: At ambient temperatures (20–25°C), the rate of interconversion between cis and trans rotamers is slow on the HPLC timescale. This results in split peaks , broad "shoulders," or complex multiplets for a single pure peptide, often mistaken for impurities.

1.2 Aggregation and Hydrophobicity

N-methylation masks the polarity of the peptide backbone. N-MeVal, already hydrophobic, renders the peptide prone to aggregation in aqueous mobile phases, leading to peak tailing and potential precipitation on the column head.

Strategic Workflow: The "Heat & Solvate" Approach

The following flowchart outlines the decision matrix for purifying N-MeVal peptides.

Figure 1: Decision matrix for N-Methylvaline peptide purification. The "Thermal Validation" step is critical to distinguish rotamers from impurities.

Protocol A: High-Temperature RP-HPLC (The Gold Standard)

This protocol utilizes thermal energy to accelerate rotamer interconversion, collapsing split peaks into a single, sharp peak. This improves resolution and allows for higher loading capacity.

Scope: Peptides exhibiting split peaks due to N-methylation.

Materials & Equipment

-

Column: C18 or Phenyl-Hexyl (Preferred for aromatic sequences).

-

Pore Size: 100Å (small peptides) or 300Å (larger/aggregating peptides).

-

Example: Waters XBridge Peptide BEH C18 or Phenomenex Kinetex Phenyl-Hexyl.

-

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

-

Column Oven: Capable of maintaining 60°C – 80°C.

Step-by-Step Methodology

-

The "Heat Test" (Validation Step):

-

Inject the crude sample at 25°C. Note the peak profile (e.g., doublet at 12.5 and 13.1 min).

-

Increase column temperature to 60°C . Re-inject.

-

Observation: If the doublet merges into a single peak (or significantly changes ratio/shape), you are observing rotamers. If peaks remain distinct, they are likely diastereomers or deletion sequences (des-methyl impurities).

-

-

Sample Preparation:

-

Dissolve crude peptide in 50% ACN/Water or pure DMF if hydrophobic.

-

Crucial: Filter through 0.2 µm PTFE filter. N-MeVal peptides are prone to micro-precipitation.

-

-

Purification Run Parameters:

-

Temperature: Set to 65°C . (Note: Ensure your column silica is stable. Hybrid particles like BEH or core-shell technologies are recommended for high-T stability).

-

Flow Rate: Standard for column ID (e.g., 20 mL/min for 19mm ID).

-

Gradient:

-

Start: 5% B (Equilibration).

-

Ramp: 5% to 60% B over 40 minutes (Adjust based on analytical retention).

-

Note: N-MeVal peptides elute later than their non-methylated counterparts.

-

-

-

Fraction Collection:

-

Collect by UV trigger (214 nm or 220 nm).

-

Immediate Action: Neutralize fractions immediately if the peptide is acid-sensitive, though N-methyl peptides are generally stable.

-

-

Post-Run Analysis:

-

Analyze fractions at the same elevated temperature (65°C) used for purification to ensure purity assessment reflects the coalesced state.

-

Protocol B: Supercritical Fluid Chromatography (SFC)[3][4]

For extremely hydrophobic N-MeVal peptides that aggregate in aqueous media or retain irreversibly on C18, SFC is the superior orthogonal technique.

Scope: Peptides with low aqueous solubility or those requiring "green" purification.

Materials & Equipment

-

System: Prep SFC System (e.g., Waters Prep 100q or Agilent 1260 Infinity II SFC).

-

Stationary Phase: 2-Ethylpyridine (2-EP) or Diol (Polar stationary phases work well with non-polar CO2).

-

Co-Solvent (Modifier): Methanol or Ethanol + 0.1% TFA or Ammonium Formate.

Step-by-Step Methodology

-

Solubility Check:

-

Ensure the peptide is soluble in the co-solvent (e.g., Methanol). If not, add small amounts of DCM or HFIP (Hexafluoroisopropanol) to the sample diluent.

-

-

Method Development (Screening):

-

Gradient: 5% to 50% Methanol in CO2 over 5 minutes.

-

Back Pressure: 120 bar (Standard).

-

Temperature: 40°C.

-

-

Purification Run:

-

Isocratic Hold: SFC often benefits from isocratic steps for closely eluting hydrophobic impurities.

-

Example: If product elutes at 25% MeOH, run a shallow gradient from 20% to 30% over 15 minutes.

-

Loading: SFC allows for "stack injection" (overlapping injections) due to the low viscosity and fast re-equilibration of CO2, significantly increasing throughput.

-

-

Recovery:

-

Fractions are collected in the co-solvent (MeOH). The CO2 flashes off immediately, leaving a concentrated product that is easy to dry down, minimizing lyophilization time.

-

Troubleshooting & Data Summary

5.1 Rotamer Coalescence Mechanism

The following diagram illustrates why heating is the primary tool for N-methyl peptide purification.

Figure 2: Thermodynamic mechanism of rotamer coalescence. Heating overcomes the rotational energy barrier created by the N-methyl group.

5.2 Comparative Data: Standard vs. Optimized Protocol

| Parameter | Standard Protocol (25°C) | Optimized Protocol (65°C) | Impact |

| Peak Shape | Split (Doublet) or Broad | Single, Sharp | Accurate integration & fraction collection. |

| Retention Time | Variable (Drifting) | Stable | Reproducible runs. |

| Backpressure | High (Viscous) | Low | Allows higher flow rates or longer columns. |

| Recovery | 60-70% (Loss to "shoulders") | >90% | Significant yield improvement. |

| Validation | Ambiguous (Is it pure?) | Definitive | Self-validating purity check. |

References

-

Chatterjee, J., et al. (2008).[1] "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link

-

Teledyne Labs. (2025).[3] "SFC Leading to a more Sustainable Peptide Future."[3] Teledyne Application Notes. Link

-

Waters Corporation. "Peptide Isolation & Purification Techniques." Waters Application Notes. Link

-

Biotage. (2023).[4] "How to purify hydrophilic and hydrophobic peptides." Biotage Blog & Applications. Link

-

Geffe, M., et al. (2014). "Chromatographically separable rotamers of an unhindered amide." Beilstein Journal of Organic Chemistry. Link

Sources

Application Note: N-Methylvaline NMR Chemical Shift Assignments

Executive Summary

N-Methylvaline (N-MeVal) is a non-proteinogenic amino acid frequently incorporated into peptidomimetics and macrocyclic drugs (e.g., Cyclosporine A, Dolastatin 10) to improve metabolic stability and membrane permeability. Unlike standard amino acids, the N-methylation removes the amide proton, eliminating the standard

This guide provides a rigorous protocol for the complete NMR assignment of N-MeVal residues. It addresses the specific challenges of rotameric exchange, solvent-dependent chemical shifts, and the "bridging" of spin systems across the tertiary amide bond.

Theoretical Framework: The Rotamer Challenge

The N-methyl group introduces a tertiary amide bond, which lowers the energy barrier for cis/trans isomerization compared to secondary amides. This results in two distinct sets of NMR signals for a single residue, often in a ratio between 3:1 and 10:1 (Trans:Cis).

-

Trans Isomer (Major): The

and -

Cis Isomer (Minor): The

and

Critical Implication: Researchers often mistake rotameric peaks for impurities. A self-validating assignment protocol must confirm that minor peaks are exchangeable rotamers, not contaminants.

Experimental Protocol

Sample Preparation

-

Concentration: 2–10 mM is optimal for 2D acquisition.

-

Solvent Selection:

-

DMSO-d6: Recommended for initial assignment.[1] High viscosity slows rotational correlation time (improving NOE) and often separates rotamer signals distinctively.

-

CDCl3: Useful for lipophilic peptides but may cause signal overlap in the aliphatic region.

-

D2O: Not recommended for N-MeVal assignment due to lack of amide proton exchange data and potential aggregation of hydrophobic peptides.

-

Acquisition Parameters (600 MHz Base)

| Experiment | Mixing Time / Delay | Purpose |